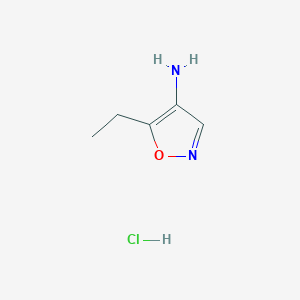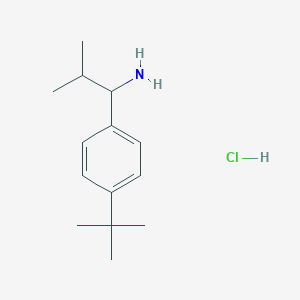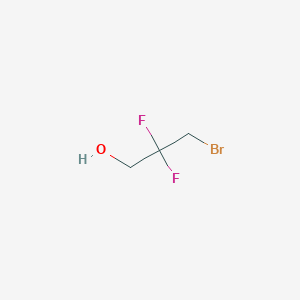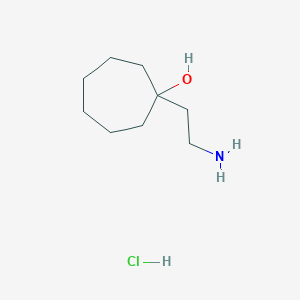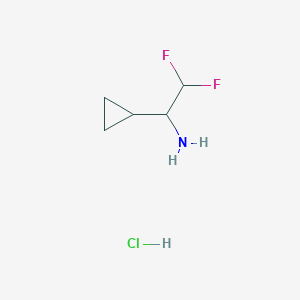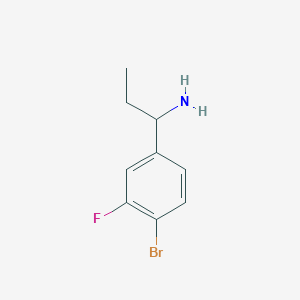
1-(4-Bromo-3-fluorophenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Advanced Material Synthesis
- Polymeric Fluorescence Emission : Research on nitrogen-containing organic compounds, including amine groups, has revealed new types of fluorescence emissions. Such materials, notably poly(amido amine) (PAMAM) dendrimers, show promising applications in the biomedical field due to their biocompatibility and unique fluorescent properties, which could be applicable for imaging and diagnostic purposes (Wang Shao-fei, 2011).
Environmental Science
- PFAS Removal : Amines, particularly amine-functionalized sorbents, have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Their mechanism involves electrostatic interactions, hydrophobic interactions, and the influence of sorbent morphology, suggesting that amine-functionalized materials could be beneficial for water purification technologies (M. Ateia et al., 2019).
Catalysis
- Reductive Amination : Transition-metal-catalyzed reductive amination processes employing hydrogen have been extensively investigated, demonstrating the role of amine functionalities in synthesizing primary, secondary, and tertiary alkyl amines. This process is crucial in the production of fine chemicals and pharmaceuticals, indicating that compounds with amine functionalities, similar to 1-(4-Bromo-3-fluorophenyl)propan-1-amine, could serve as substrates or intermediates in catalytic synthesis reactions (T. Irrgang & R. Kempe, 2020).
Biomedical Applications
- Bio-Adhesives : Inspired by mussel adhesive proteins, catechol-conjugated chitosan, which contains primary amine groups, has been developed for biomedical applications due to its excellent hemostatic ability and tissue adhesion. This suggests that amine-functionalized compounds could be utilized in developing new bio-adhesive materials for medical use (J. Ryu et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-bromo-3-fluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYZBAKRHAVNAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Br)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorophenyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)

propylamine](/img/structure/B1381508.png)
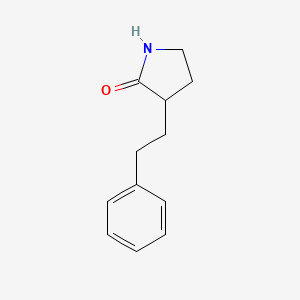

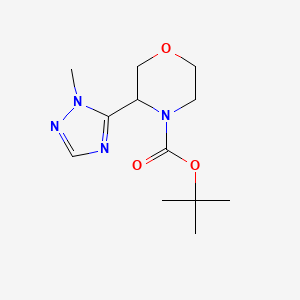
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)
